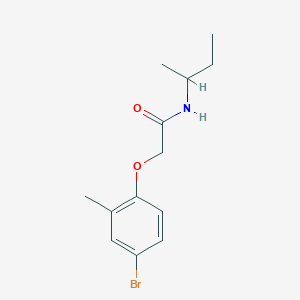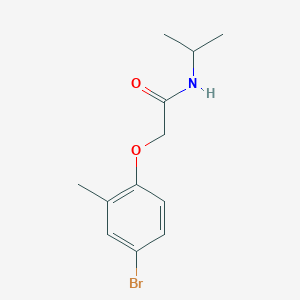![molecular formula C18H20N2O5S B297167 methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MGBG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MGBG is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
作用機序
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate inhibits SAMDC by binding to the enzyme's active site and preventing the decarboxylation of S-adenosylmethionine (SAM), which is the precursor to polyamines. This leads to a depletion of polyamines, which are essential for cell growth and proliferation. The depletion of polyamines can induce apoptosis in cancer cells and has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The depletion of polyamines by methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer cells, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis and inhibit cell growth. In parasitic infections, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the growth of parasites by depleting their polyamine levels. In inflammation, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. It has also been shown to have anti-inflammatory effects, which can be useful for studying inflammation. However, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has some limitations as well. Its potency can vary depending on the cell type and experimental conditions. It can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate. One direction is the development of more potent and selective inhibitors of SAMDC. Another direction is the study of the role of polyamines in other diseases, such as neurodegenerative diseases. The use of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate as a potential therapeutic agent for cancer and parasitic infections also requires further investigation. Finally, the development of more advanced experimental techniques, such as CRISPR-Cas9 gene editing, can help to further elucidate the role of polyamines in cell growth and proliferation.
合成法
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a benzyl group. The glycine moiety is then introduced through a reaction with N-carbobenzyloxyglycine methyl ester. The final step involves the introduction of the methylsulfonyl group through a reaction with methylsulfonyl chloride.
科学的研究の応用
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in scientific research. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting polyamines. It has also been studied for its potential applications in other diseases, such as parasitic infections and inflammation.
特性
分子式 |
C18H20N2O5S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
methyl 4-[[2-[benzyl(methylsulfonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-25-18(22)15-8-10-16(11-9-15)19-17(21)13-20(26(2,23)24)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,19,21) |
InChIキー |
CVYZGKYOKTUIGB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)







![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)